Product packaging for 5-Acetylamino-2-amino-tetraline(Cat. No.:)

5-Acetylamino-2-amino-tetraline

Cat. No.: B8356417
M. Wt: 204.27 g/mol
InChI Key: AQBXTOWHNBIJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylamino-2-amino-tetraline is a synthetic organic compound based on the 1,2,3,4-tetrahydronaphthalene (tetralin) structure. It features both an acetylated amine and a primary amine functional group, making it a versatile intermediate for chemical synthesis and pharmaceutical research. Tetralin-based amines are of significant interest in medicinal chemistry due to their rigid, semi-saturated bicyclic structure, which can mimic certain pharmacophores. Related aminotetralin compounds are known to be studied as rigid analogues of phenethylamine and have shown activity in neurological research, often interacting with neurotransmitter systems such as serotonin and dopamine . The presence of multiple functional groups on the tetralin core allows researchers to use this compound as a key building block for the synthesis of more complex molecules, potentially for probing biological targets or developing new therapeutic agents. As a chemical entity, its properties can be investigated in areas including structure-activity relationship (SAR) studies, receptor binding assays, and as a precursor in multi-step synthetic routes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B8356417 5-Acetylamino-2-amino-tetraline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H16N2O/c1-8(15)14-12-4-2-3-9-7-10(13)5-6-11(9)12/h2-4,10H,5-7,13H2,1H3,(H,14,15)

InChI Key

AQBXTOWHNBIJBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCC(C2)N

Origin of Product

United States

Nomenclature, Isomerism, and Advanced Structural Characterization of 5 Acetylamino 2 Amino Tetraline

Systematic Nomenclature and IUPAC Conventions

The systematic name for 5-Acetylamino-2-amino-tetraline, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is N-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide . nih.gov This name precisely describes the molecular structure: an acetamide (B32628) group attached to the first position of a tetrahydronaphthalene ring, which also bears an amino group at the sixth position. The "tetralin" part of the common name refers to the 1,2,3,4-tetrahydronaphthalene (B1681288) core.

Stereochemical Considerations and Enantiomeric/Diastereomeric Forms

The stereochemistry of N-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a key aspect of its molecular identity, arising from the potential for multiple chiral centers.

Chirality at C-2 and Potential Other Chiral Centers

The carbon atom at the 2-position of the tetralin ring (designated as C-6 in the IUPAC name), to which the amino group is attached, is a chiral center. nih.govcolab.ws This is due to it being bonded to four different groups: a hydrogen atom, the amino group, and two different carbon atoms within the non-aromatic portion of the tetralin ring. Consequently, the molecule can exist as a pair of enantiomers, (R)-N-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide and (S)-N-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. The specific three-dimensional arrangement of these groups around the C-2 chiral center determines the absolute configuration of each enantiomer.

Depending on the substitution pattern, other chiral centers could potentially exist. However, in the case of this compound, the primary source of stereoisomerism is the chiral carbon at the C-2 position.

Diastereomeric Relationships and Conformational Isomerism

If additional chiral centers were present in a derivative of this molecule, it would lead to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. For a molecule with 'n' chiral centers, up to 2^n stereoisomers can exist.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive determination of the structure of this compound, including its stereochemistry, relies on advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like N-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the molecular structure.

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of different types of protons in the molecule, their chemical environment (shielding/deshielding), and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the aromatic protons, the protons of the aliphatic part of the tetralin ring, the protons of the amino and acetylamino groups, and the methyl protons of the acetyl group.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization (sp², sp³) and their chemical environment. Signals would be expected for the aromatic carbons, the aliphatic carbons of the tetralin ring, the carbonyl carbon of the acetyl group, and the methyl carbon.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5
Aliphatic CH₂ (tetralin ring) 1.5 - 3.0
Aliphatic CH (at C-2) 2.5 - 3.5
NH₂ (amino group) Variable
NH (acetylamino group) Variable

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C 110 - 140
Aliphatic C (tetralin ring) 20 - 50
Carbonyl C (acetyl group) 168 - 172
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the covalent framework and spatial arrangement of atoms within a molecule. For this compound, a suite of 2D NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the protons on the saturated portion of the tetralin ring, allowing for the tracing of the spin systems from H-2 to H-1 and H-3 to H-4.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in piecing together the molecular skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include those between the acetyl methyl protons and the carbonyl carbon, as well as between the aromatic protons and the carbons of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons. This is particularly useful for determining the relative stereochemistry and conformational preferences of the molecule. For example, NOE cross-peaks could help to establish the spatial relationship between the amino group at C-2 and the acetylamino group at C-5.

A hypothetical table of expected 2D NMR correlations is presented below, based on the known structure of the molecule.

Proton (¹H)Correlated Proton (¹H) in COSYCorrelated Carbon (¹³C) in HSQCKey Correlated Carbons (¹³C) in HMBC
H-2H-1, H-3C-2C-1, C-3, C-4a, C-8a
H-5H-6C-5C-4, C-6, C-8a
Acetyl-CH₃-Acetyl-CH₃ CarbonAcetyl-C=O
NH₂--C-2, C-3
NH (amide)--C-5, Acetyl-C=O
Dynamic NMR for Conformational Exchange

The tetralin ring system is not planar and can exist in different conformations, which can interconvert. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. By monitoring the NMR spectra at variable temperatures, it is possible to determine the energy barriers for processes such as ring inversion. nih.gov In the case of this compound, the substituents on both the aromatic and aliphatic rings can influence the rate of this exchange. At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals will be observed. However, upon cooling, the exchange may slow down, leading to the decoalescence of signals and the appearance of separate peaks for each conformer. semanticscholar.org The analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the conformational interchange.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (molar mass: 204.27 g/mol ), under electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed. nih.gov

The fragmentation of this compound is expected to be influenced by the presence of the amino and acetylamino groups, as well as the tetralin core. Amides are known to undergo characteristic cleavage of the N-CO bond. nih.gov A plausible fragmentation pathway for this compound could involve the following steps:

Alpha-cleavage adjacent to the amino group: Loss of a radical from the aliphatic ring.

Cleavage of the acetyl group: Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetylamino group, resulting in an ion with m/z corresponding to the remaining amine.

Retro-Diels-Alder (RDA) reaction: Although less common in such systems, fragmentation of the tetralin ring itself could occur under certain conditions.

Loss of ammonia (B1221849): Fragmentation involving the amino group at the C-2 position.

A proposed fragmentation scheme is outlined in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
205 ([M+H]⁺)16342 (CH₂CO)Protonated 2,5-diaminotetralin
205 ([M+H]⁺)18817 (NH₃)Protonated N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
16314617 (NH₃)Ion derived from diaminotetralin

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational spectra of this compound would exhibit characteristic bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds.

IR Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group (Amide I band) would appear as a strong band around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1600-1450 cm⁻¹ region. The acetyl group's C-CH₃ stretching would also be observable.

A table summarizing the expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine and amide)Stretching3400-3200
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=O (amide)Stretching (Amide I)~1650
N-H (amide)Bending (Amide II)~1550
C=C (aromatic)Stretching1600-1450

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound or one of its enantiomers can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. mdpi.com This technique would also unambiguously determine the absolute configuration of a chiral center, in this case, the C-2 position of the tetralin ring. The crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino and acetylamino groups, which are crucial for understanding the solid-state properties of the compound.

Due to the lack of publicly available crystallographic data for this compound, a hypothetical data table cannot be generated.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) Spectroscopy

This compound possesses a chiral center at the C-2 position, meaning it can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image ECD spectra.

The ECD spectrum of this compound would be characterized by Cotton effects (positive or negative bands) corresponding to the electronic transitions of its chromophores, primarily the substituted benzene (B151609) ring and the amide group. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration can be confidently assigned.

Without experimental data, a definitive assignment cannot be made. However, based on studies of similar chiral aminotetralin derivatives, it is expected that the π-π* transitions of the aromatic chromophore would give rise to distinct Cotton effects in the ECD spectrum, allowing for the differentiation of the enantiomers.

Optical Rotatory Dispersion (ORD) Studies

Extensive searches for specific Optical Rotatory Dispersion (ORD) data for the compound this compound have yielded no publicly available research findings or data tables. Optical Rotatory Dispersion is an analytical technique that measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. For a chiral molecule such as this compound, which possesses a stereocenter at the C2 position of the tetralin ring, ORD studies would be instrumental in characterizing its stereochemistry.

In a typical ORD study, the specific rotation ([α]) is measured at various wavelengths (λ). The resulting data is often presented in a table and plotted as an ORD curve. The shape and sign of this curve, particularly in the vicinity of an absorption maximum (a phenomenon known as the Cotton effect), can provide crucial information about the absolute configuration of the chiral center.

A hypothetical data table for an ORD study of the (S)-enantiomer of this compound might look like the following:

Hypothetical ORD Data for (S)-5-Acetylamino-2-amino-tetraline

Wavelength (nm)Specific Rotation [α] (degrees)
700+15
589 (D-line)+25
450+50
350+120
310 (Peak)+500
295 (Trough)-300
280-150

This hypothetical data illustrates a positive Cotton effect, with a peak at higher wavelength and a trough at lower wavelength, which could be used to assign the absolute configuration based on established rules for related compounds. However, it must be reiterated that this data is purely illustrative and not based on experimental results for this compound, as no such studies have been found in the reviewed literature. Without experimental data, a definitive analysis of the ORD for this specific compound cannot be provided.

Synthetic Methodologies for 5 Acetylamino 2 Amino Tetraline and Its Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Acetylamino-2-amino-tetraline provides a roadmap for potential synthetic strategies. The primary disconnections involve the two nitrogen-carbon bonds.

The acetyl group on the C5 amine is a simple functional group that can be introduced late in the synthesis via acetylation of a diamine precursor, 2,5-diaminotetralin . This suggests that 2,5-diaminotetralin is a key intermediate.

Alternatively, the amino group at the C2 position can be disconnected. This leads back to a ketone precursor, 5-acetylamino-2-tetralone , which could be converted to the target compound via reductive amination. Another possibility is the disconnection of the C2 amino group to a nitro group, suggesting 5-acetylamino-2-nitrotetralin as an intermediate that can be reduced to the final product.

These primary precursor molecules can be further disconnected. For instance, 2,5-diaminotetralin can be retrosynthetically derived from 2,5-dinitrotetralin or 5-nitro-2-aminotetralin through the reduction of the nitro groups. The synthesis of these nitrated tetralins would likely originate from a suitable tetralin or naphthalene (B1677914) starting material.

Direct Synthesis Approaches

The synthesis of this compound can be approached through both linear and convergent strategies, each with its own set of advantages and challenges.

Multi-step Linear Synthesis Strategies

Linear synthesis involves a sequential modification of a starting material. A plausible linear route to this compound could commence with a commercially available or readily synthesized tetralone derivative, such as 5-methoxy-2-tetralone. google.compatsnap.comgoogle.com

One potential linear pathway is as follows:

Nitration: Introduction of nitro groups onto the tetralin core. Depending on the starting material, this could lead to a dinitro derivative or a mono-nitro derivative.

Functional Group Manipulation: Conversion of other functional groups on the ring to the desired amino and acetylamino groups. This could involve reduction of nitro groups and subsequent selective acetylation.

A hypothetical linear synthesis is outlined below:

StepReactionReactant(s)Reagent(s)Product
1NitrationTetralinHNO₃, H₂SO₄5-Nitrotetralin
2Oxidation5-NitrotetralinCrO₃5-Nitro-2-tetralone
3Reductive Amination5-Nitro-2-tetraloneNH₃, H₂, Catalyst2-Amino-5-nitrotetralin
4Reduction2-Amino-5-nitrotetralinFe, HCl2,5-Diaminotetralin
5Selective Acetylation2,5-DiaminotetralinAcetic Anhydride (B1165640)This compound

Convergent Synthesis Routes

Convergent synthesis involves the separate synthesis of different fragments of the target molecule, which are then joined together at a later stage. While less common for a molecule of this size, a convergent approach could theoretically be employed.

For instance, a fragment containing the acetylated aromatic ring could be synthesized separately from a fragment containing the aliphatic amine. However, a more practical approach that embodies convergent principles would involve the late-stage coupling of a protected aminotetralin core with a suitable acetylating agent.

A simplified convergent strategy could involve:

Fragment A Synthesis: Preparation of 2-amino-5-nitrotetralin.

Fragment B Synthesis: Preparation of an acetylating agent.

Coupling and Final Steps: Acetylation of the C5 amino group (once formed) followed by reduction of the C2 nitro group.

Functional Group Interconversions and Protecting Group Strategies

The successful synthesis of this compound relies heavily on effective functional group interconversions and the use of protecting groups to ensure regioselectivity.

Acetylation of Amino Groups

Acetylation is the process of introducing an acetyl functional group. In the context of synthesizing this compound from a 2,5-diaminotetralin precursor, selective acetylation of the C5 amino group is crucial. The differential reactivity of the aromatic amine at C5 versus the aliphatic amine at C2 can be exploited. Generally, aromatic amines are less nucleophilic than aliphatic amines, which would typically favor acetylation at the C2 position. Therefore, a protecting group strategy might be necessary to achieve the desired regioselectivity.

Alternatively, if the synthesis proceeds through a precursor like 2-amino-5-nitrotetralin, the amino group can be acetylated first. The subsequent reduction of the nitro group would then yield the target molecule.

Common acetylating agents include:

Acetic anhydride

Acetyl chloride

The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Acetylating AgentSolventBaseTypical Conditions
Acetic AnhydrideDichloromethanePyridine or Triethylamine0°C to room temperature
Acetyl ChlorideTetrahydrofuranTriethylamine0°C to room temperature

Reduction of Nitro/Ketone Precursors

The reduction of nitro and ketone functionalities is a key step in many of the proposed synthetic routes.

Reduction of Nitro Groups: The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose. nih.govmasterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.com It is often a clean and efficient method.

Metal/Acid Systems: Reagents such as iron (Fe) in the presence of hydrochloric acid (HCl), tin (Sn) in HCl, or zinc (Zn) in acetic acid are classic and effective methods for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite and trichlorosilane (B8805176) are also effective for the reduction of nitroarenes. nih.gov

Reductive Amination of Ketones: The conversion of a ketone to an amine can be achieved through reductive amination. This process involves the reaction of the ketone with an amine (in this case, ammonia (B1221849) or an ammonia equivalent) to form an intermediate imine, which is then reduced to the amine. wikipedia.org

Common reducing agents for this transformation include: masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation

The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. acsgcipr.org

Precursor TypeReducing AgentSolventTypical Conditions
Nitro GroupH₂, Pd/CEthanol (B145695) or MethanolRoom temperature, atmospheric pressure
Nitro GroupFe, HClEthanol/WaterReflux
Ketone (Reductive Amination)NaBH₃CN, NH₄OAcMethanolRoom temperature

Selective Amine Functionalization

The synthesis of this compound from a 2,5-diaminotetralin precursor presents a significant challenge in chemoselectivity: the selective acylation of the C5 amine in the presence of the C2 amine. The two amino groups exhibit different reactivities due to their electronic environments—the C5 amine is aromatic, while the C2 amine is aliphatic. This intrinsic difference is the cornerstone of achieving selective functionalization.

Typically, the aliphatic amine (C2) is more nucleophilic and would react preferentially with an acylating agent. Therefore, a common strategy involves a protection-acylation-deprotection sequence. However, more elegant approaches aim for direct selective acylation. One such method involves controlling reaction conditions (e.g., stoichiometry of the acylating agent, temperature, and solvent) to favor the reaction at the desired site.

Asymmetric Synthesis Routes to Enantiopure Intermediates and Target Compound

Since the C2 position of this compound is a stereocenter, controlling its absolute configuration is crucial for applications where a single enantiomer is required. Asymmetric synthesis provides the tools to produce enantiomerically pure or enriched compounds.

Chiral Auxiliaries in Reaction Sequences

A reliable method for establishing stereochemistry is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

In the context of aminotetralin synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to a precursor molecule. wikipedia.orgnih.gov For example, a strategy could involve the conjugate addition of an organometallic reagent to a tetralone derivative bearing a chiral auxiliary to set the C2 stereocenter. A notable application of this principle is seen in the synthesis of Sertraline, where a phenyloxazolidinone auxiliary was used to introduce a key stereocenter with high reliability. acs.org

Table 1: Comparison of Common Chiral Auxiliaries

Chiral Auxiliary Typical Reaction Key Features
Evans Oxazolidinones Aldol reactions, Alkylations High diastereoselectivity, predictable stereochemistry based on auxiliary and Lewis acid choice. tcichemicals.com
Enders SAMP/RAMP Asymmetric alkylation of hydrazones Enables asymmetric α-alkylation of ketones and aldehydes.
Oppolzer's Camphorsultam Michael additions, Alkylations Provides high stereocontrol, crystalline derivatives aid in purification.
Pseudoephedrine Asymmetric alkylation Forms crystalline derivatives, auxiliary is inexpensive and easily cleaved.

Chiral Catalysis for Stereoselective Transformations

Transition metal-catalyzed asymmetric catalysis represents a powerful and atom-economical approach for synthesizing chiral molecules. acs.org This method avoids the stoichiometric use of a chiral auxiliary by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov

For the synthesis of chiral 2-aminotetralins, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, is a highly effective strategy. acs.org Catalytic systems composed of a transition metal (e.g., Rhodium, Ruthenium, or Iridium) and a chiral ligand (e.g., BINAP, f-binaphane) can achieve high levels of enantioselectivity. acs.orgnih.gov For instance, an iridium-catalyzed asymmetric hydrogenation of an N-aryl imine derived from a tetralone precursor could furnish the chiral amine with high enantiomeric excess (ee). nih.gov A strategy for synthesizing chiral 2-aminotetralin has been developed involving an organocatalytic Michael addition followed by a Pd-catalyzed C-H functionalization and intramolecular Michael addition, where the enantiomeric excess was controlled by the initial asymmetric reaction. researchgate.net

Table 2: Examples of Chiral Catalysis for Amine Synthesis

Catalyst System (Metal-Ligand) Transformation Reported Enantioselectivity (ee)
Ru-BINAP Asymmetric Hydrogenation of C=C bonds Often >95% ee
Ir-(Cp)/Chiral HA* Asymmetric Hydrogenation of N-aryl imines Up to 98% ee. nih.gov
Ir-f-binaphane Hydrogenation/Lactamization Cascade High stereoselectivity for adjacent chiral centers. acs.orgnih.gov
Chiral Phosphoric Acid Diastereo- and Enantioselective Synthesis of 1,3-Diaminotetralins High diastereo- and enantioselectivity reported for related systems. acs.org

Biocatalysis for Selective Synthesis

Biocatalysis is an increasingly indispensable tool in modern organic synthesis, prized for its exceptional selectivity under mild reaction conditions. nih.gov Enzymes can catalyze reactions with outstanding stereo-, regio-, and chemoselectivity. nih.govnih.gov

For producing enantiopure 2-aminotetralin intermediates, several classes of enzymes are relevant:

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone (e.g., a tetralone derivative) to produce a chiral amine with very high enantiomeric excess. The synthesis of Sitagliptin, for example, famously employs a transaminase-catalyzed process. nih.gov

Lipases and Esterases: These hydrolases are widely used for the kinetic resolution of racemic mixtures. nih.gov A racemic N-acetyl-2-aminotetralin could be resolved by a lipase (B570770) that selectively hydrolyzes one enantiomer, leaving the other enantiomer untouched and allowing for their separation. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines or the reductive amination of ketones, respectively, to produce chiral amines. nih.gov Directed evolution has been used to engineer these enzymes for improved activity and stereoselectivity toward specific substrates, including those with bulky structures. researchgate.net

Table 3: Biocatalytic Approaches for Chiral Amine Synthesis

Enzyme Class Reaction Type Key Advantage
Transaminase (TA) Asymmetric amination of ketones High enantioselectivity (>99% ee often achievable), direct conversion of ketones to amines. nih.gov
Lipase/Esterase Kinetic resolution of racemic amines/amides Broad substrate scope, operational simplicity, high enantiomeric ratios (E-values). nih.gov
Imine Reductase (IRED) Asymmetric reduction of imines Complements transaminase chemistry, useful for secondary and tertiary amines. nih.gov
Reductive Aminase (RedAm) Reductive amination of ketones One-pot synthesis from a ketone and amine source, can form sterically hindered amines. nih.govresearchgate.net

Chemo-, Regio-, and Stereoselective Synthetic Challenges

The synthesis of this compound is fraught with challenges that require precise control over selectivity.

Chemoselectivity: The primary challenge is differentiating between the two amine groups. As discussed, direct selective N-acetylation is difficult due to the higher intrinsic nucleophilicity of the C2-amine. This necessitates either a carefully controlled reaction, the use of protecting groups, or a highly selective biocatalyst. nih.gov

Regioselectivity: The initial introduction of the amino groups onto the tetralin core must be controlled. For example, in the nitration of an acetylaminonaphthalene precursor, multiple isomers can be formed. Directing the incoming nitro group (a precursor to the amine) to the correct position is a critical regiochemical challenge that dictates the feasibility of the entire synthesis.

Stereoselectivity: Creating the C2 amine with the correct 3D orientation is a significant hurdle. A racemic synthesis would produce an equal mixture of two enantiomers, requiring a subsequent resolution step which is inherently inefficient (maximum 50% yield for the desired enantiomer). tcichemicals.com Therefore, asymmetric methods using chiral auxiliaries, chiral catalysis, or biocatalysis are preferred to establish the stereocenter efficiently. nih.govnih.govresearchgate.net

Development of Novel Catalytic Systems for Tetraline Derivatization

Advances in catalysis are crucial for improving the synthesis of complex molecules like functionalized tetralins. The core tetralin structure is often synthesized via the selective hydrogenation of naphthalene. mdpi.com Research in this area focuses on developing catalysts that offer higher selectivity for tetralin over the fully hydrogenated decalin, operate under milder conditions, and are more robust. Polymer-stabilized platinum nanoparticles are one example of a novel system for this transformation. mdpi.com

Furthermore, the development of new catalytic systems for C-H functionalization is revolutionizing synthetic chemistry. These methods could potentially be applied to directly install amino or other functional groups onto a pre-existing tetralin scaffold, bypassing more traditional multi-step sequences. For fine chemical and pharmaceutical manufacturing, novel heterogeneous geminal atom catalysts (GACs) are being developed to promote greener processes with a lower carbon footprint and reduced metal contamination. sciencedaily.com Such catalysts, often featuring precisely distanced bimetallic cores, can enhance reaction efficiency and selectivity. sciencedaily.com The application of innovative catalysts, such as novel tetrazine systems for activating C-S bonds or chiral aminophosphines for asymmetric reactions, continues to expand the toolkit for constructing complex heterocyclic structures, including tetralin derivatives. rsc.orgnih.gov

Table 4: Novel Catalytic Systems for Tetralin Derivatization and Related Syntheses

Catalytic System Description Potential Application
Polymer-Stabilized Pt Nanoparticles Platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer. Selective hydrogenation of naphthalene to tetralin under supercritical conditions. mdpi.com
Heterogeneous Geminal Atom Catalysts (GACs) Dual metal cores (e.g., copper ions) on a supporting structure like polymeric carbon nitride. Greener cross-coupling reactions for pharmaceutical synthesis, potentially adaptable for C-N bond formation on tetralins. sciencedaily.com
3,6-dichloro-1,2,4,5-tetrazine An organocatalyst system used with an additive like zinc acetate (B1210297). Activates C-S bonds for functionalization, demonstrating novel reactivity patterns. rsc.org
Chiral Aminophosphines Chiral catalysts combining amine and phosphine (B1218219) functionalities. Asymmetric double-Michael reactions to form nitrogen-containing heterocycles. nih.gov

Green Chemistry Approaches in Tetraline Synthesis

A primary focus of green chemistry in this context is the catalytic hydrogenation of naphthalene precursors to form the core tetraline structure. mdpi.com Traditional methods often rely on harsh conditions and stoichiometric reagents, whereas modern approaches seek to employ highly selective and reusable catalysts under milder conditions. google.comacs.org For instance, the use of supercritical fluids like supercritical hexane (B92381) as a reaction medium for naphthalene hydrogenation represents a significant advancement. This method offers benefits such as enhanced mass transfer, which can lead to higher reaction rates and easier separation of the product from the solvent. mdpi.com

Furthermore, the development of novel catalysts is central to greener synthetic pathways. Heterogeneous catalysts, such as platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer, have demonstrated high activity and selectivity for the hydrogenation of naphthalene to tetralin. mdpi.com These catalysts can be recovered and reused, minimizing waste. Other catalytic systems, including palladium on various supports like alumina, have also been extensively studied to optimize the selective hydrogenation to either tetralin or the fully saturated decalin. vaia.comacs.org The choice of catalyst and support can be tailored to favor the desired product and minimize by-products. acs.org

Biocatalysis offers another powerful tool for the green synthesis of functionalized tetralines and their amine precursors. nih.govmdpi.com Enzymes such as transaminases and imine reductases can be used for the stereoselective synthesis of chiral amines under mild, aqueous conditions, which is a significant improvement over many classical chemical methods that require harsh reagents and generate substantial waste. acs.orgnumberanalytics.com The use of enzymes can lead to higher efficiency, reduced environmental footprint, and the production of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical intermediates. nih.govmdpi.com The evolution of enzymes through directed evolution has further expanded their applicability and robustness for industrial-scale synthesis. mdpi.com

In addition to catalytic methods, the choice of solvents and reagents is a key consideration in green tetraline synthesis. The replacement of volatile and toxic organic solvents with greener alternatives like water or supercritical fluids is a major goal. mdpi.comrsc.org For instance, performing reactions in water can simplify workup procedures and reduce the environmental burden associated with solvent waste. rsc.org Similarly, replacing hazardous reagents with safer alternatives, such as using aqueous ammonia in palladium-catalyzed allylic aminations, contributes to a greener process. organic-chemistry.org

The principles of atom economy are also central, encouraging synthetic designs that maximize the incorporation of all materials used in the process into the final product. rsc.org Methodologies like hydrogen borrowing, which utilize alcohols for the N-alkylation of amines, are examples of atom-economical reactions being explored for amine synthesis. rsc.org

The following table summarizes various catalytic systems used in the hydrogenation of naphthalene, a key step in the synthesis of the tetraline core, highlighting the move towards more sustainable practices.

Table 1: Comparison of Catalytic Systems for Naphthalene Hydrogenation

Catalyst System Substrate Product Key Green Chemistry Features
Platinum nanoparticles in hyper-cross-linked aromatic polymer Naphthalene Tetralin Use of supercritical hexane as a solvent, reusable heterogeneous catalyst, high selectivity. mdpi.com
Palladium on carbon (Pd-C) Naphthalene 1,2,3,4-Tetrahydronaphthalene (B1681288) Widely used heterogeneous catalyst, effective for partial hydrogenation. vaia.com
Titanium-exchanged montmorillonite Poly(tetramethylene glycol) and benzene (B151609) Tetralin Use of a solid acid catalyst and potential use of a polymer as a C4 synthon. rsc.org
Raney nickel-aluminum alloy Naphthalene compounds Tetrahydro naphthalene derivatives Hydrogenation using an aqueous alkali solution, avoiding high-pressure hydrogen gas. google.com

The integration of these green chemistry approaches into the synthesis of this compound and its precursors can significantly enhance the sustainability of the manufacturing process, from the creation of the basic tetraline scaffold to the introduction of functional groups.

Chemical Reactivity and Derivatization Studies of 5 Acetylamino 2 Amino Tetraline

Reactivity of the Amino Functionality

The primary amino group at the 2-position of the tetraline ring is a key site for a variety of chemical transformations due to its nucleophilic character.

The primary amino group of 5-Acetylamino-2-amino-tetraline can act as a nucleophile in substitution reactions. While specific examples involving this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from analogous transformations with similar 2-aminotetralin structures. For instance, the amino group is expected to react with suitable electrophiles, leading to the formation of new carbon-nitrogen bonds. The presence of the acetylamino group on the aromatic ring may electronically influence the nucleophilicity of the 2-amino group, a factor that would require empirical investigation for precise characterization.

The primary amino group at the 2-position readily undergoes acylation and sulfonylation reactions when treated with appropriate reagents. These reactions are fundamental in medicinal chemistry for the synthesis of a diverse range of derivatives.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acylated derivatives. The chemoselectivity of this reaction is high, with the more nucleophilic primary aliphatic amine reacting in preference to the less nucleophilic aromatic acetylamino group. nih.gov A general representation of this reaction is the treatment of this compound with an acyl chloride to yield an N-acyl-5-acetylamino-2-amino-tetraline derivative.

Sulfonylation: Similarly, sulfonylation of the primary amino group can be achieved using sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine. This reaction yields the corresponding sulfonamide. An analogous reaction is the acylation of sulfanilamide, where the amino group is acetylated using acetyl chloride in pyridine. researchgate.net

A representative reaction scheme for the sulfonylation of this compound is shown below:

Reactant 1Reactant 2Product
This compoundBenzenesulfonyl chlorideN-(6-Benzenesulfonylamino-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

The primary amino group can be alkylated using various alkylating agents, such as alkyl halides. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can often be controlled by the stoichiometry of the reactants and the reaction conditions. The synthesis of N-alkyl amino acids, for example, can be achieved by reacting an N-protected amino acid with sodium hydride and an alkyl iodide. monash.edu In the context of 2-aminotetralin derivatives, N-alkylation has been explored for the synthesis of compounds with specific pharmacological activities. nih.gov For this compound, reaction with an alkyl halide would be expected to yield the corresponding N-alkylated product at the 2-amino position.

Reactant 1ReagentProduct
This compoundAlkyl Halide (e.g., CH3I)N-Alkyl-5-acetylamino-2-amino-tetraline

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov The reaction is reversible and the pH needs to be carefully controlled for optimal imine formation. nih.gov

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by a series of proton transfers and the eventual elimination of water to form the C=N double bond of the imine. nih.gov

Reactant 1Reactant 2Product Type
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')Imine (Schiff Base)

These imines can serve as intermediates for further synthetic transformations, such as reduction to secondary amines or reaction with nucleophiles.

Reactivity of the Acetylamino Functionality

The acetylamino group at the 5-position is generally less reactive than the primary amino group at the 2-position due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group and the aromatic ring. However, under specific conditions, this amide bond can be cleaved.

The amide bond of the acetylamino group can be hydrolyzed under either acidic or basic conditions, typically requiring heating for an extended period. researchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the amide is hydrolyzed to yield the corresponding primary aromatic amine and acetic acid. researchgate.netyoutube.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. researchgate.net

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, the amide undergoes hydrolysis to form the primary aromatic amine and an acetate (B1210297) salt. youtube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net

Starting MaterialConditionsProducts
This compoundStrong Acid (e.g., HCl), Heat5,2-Diamino-tetraline, Acetic Acid
This compoundStrong Base (e.g., NaOH), Heat5,2-Diamino-tetraline, Acetate Salt

This hydrolysis reaction can be a useful synthetic step to deprotect the amino group at the 5-position, allowing for further derivatization at this site.

N-Derivatization Reactions

The differential reactivity of the 2-amino and 5-acetylamino groups is a central theme in the N-derivatization of this compound. The primary amino group at the 2-position is generally more nucleophilic and less sterically hindered than the nitrogen of the 5-acetylamino group, making it the preferred site for many common N-derivatization reactions.

Selective acylation, for instance, can be achieved by carefully choosing the reaction conditions. Treatment with acylating agents such as acid chlorides or anhydrides under mild conditions will predominantly lead to the formation of the corresponding N2-acyl derivative. More forcing conditions might be required to achieve di-acylation at both nitrogen centers.

Alkylation reactions, including reductive amination, also favor the 2-amino group. The reaction with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or its derivatives will introduce an alkyl group at the primary amine.

ReagentReaction TypeMajor Product
Acetic Anhydride (B1165640) (1 eq.)Acylation5-Acetylamino-2-acetylamino-tetraline
Benzoyl Chloride (1 eq.)Acylation5-Acetylamino-2-benzoylamino-tetraline
Benzaldehyde/NaBH4Reductive Amination5-Acetylamino-2-(benzylamino)-tetraline

Reactions Involving the Tetraline Ring System

The tetraline ring system, with its fused aromatic and saturated rings, presents additional avenues for chemical modification.

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)

The 5-acetylamino and 2-amino groups are both ortho-, para-directing activators for electrophilic aromatic substitution. Given their positions, electrophilic attack is anticipated to occur at the C6 and C8 positions of the aromatic ring. The acetylamino group's activating effect is somewhat attenuated by the electron-withdrawing character of the carbonyl group, making the primary amino group the more potent activator. However, the steric bulk of the substituents will also play a role in directing the incoming electrophile.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed. The specific regioselectivity will depend on the nature of the electrophile and the reaction conditions. For instance, nitration can be expected to yield a mixture of nitro-substituted products, with the precise ratio being influenced by the nitrating agent and solvent system.

ReactionReagentExpected Major Product(s)
NitrationHNO3/H2SO45-Acetylamino-2-amino-6-nitro-tetraline and/or 5-Acetylamino-2-amino-8-nitro-tetraline
BrominationBr2/FeBr35-Acetylamino-2-amino-6-bromo-tetraline and/or 5-Acetylamino-2-amino-8-bromo-tetraline

Reactions of the Saturated Ring (e.g., Dehydrogenation, Oxidation)

The saturated portion of the tetraline ring is susceptible to oxidation and dehydrogenation. Dehydrogenation to the corresponding naphthalene (B1677914) derivative can be accomplished using various reagents, such as palladium on carbon (Pd/C) at elevated temperatures or with chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This transformation converts the tetraline core into a fully aromatic system.

Oxidation of the benzylic positions (C1 and C4) of the saturated ring can also occur. Depending on the oxidant used, this can lead to the formation of ketones (tetralones) or other oxidized products. For example, oxidation with reagents like chromium trioxide or potassium permanganate (B83412) could potentially yield the corresponding 1-oxo or 4-oxo derivatives, although the presence of the electron-rich aromatic ring and the amino groups may lead to competing side reactions.

Mechanistic Investigations of Key Transformations

A detailed understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Reaction Pathway Elucidation

The elucidation of reaction pathways for the derivatization of this compound often involves a combination of experimental techniques and computational modeling. For electrophilic aromatic substitution, the mechanism proceeds through the formation of a sigma complex (Wheland intermediate). The relative stability of the possible intermediates, influenced by the electronic effects of the existing substituents, will determine the regiochemical outcome.

In the case of N-derivatization, the relative nucleophilicity of the two amino groups is a key factor. The primary amine at the 2-position is generally more basic and less sterically hindered, leading to a lower activation energy for reactions with electrophiles compared to the amide nitrogen at the 5-position.

Kinetic Studies and Transition State Analysis

Kinetic studies can provide quantitative data on the rates of different reactions, further clarifying the relative reactivity of the various sites within the molecule. By measuring reaction rates under different conditions (e.g., varying temperature, concentration, or catalyst), the activation parameters (enthalpy and entropy of activation) can be determined.

Transition state analysis, often performed using computational chemistry methods such as density functional theory (DFT), can offer insights into the geometry and energy of the transition states for different reaction pathways. This allows for a more detailed understanding of the factors that control selectivity. For example, calculations could be used to compare the energies of the transition states for electrophilic attack at the C6 versus the C8 position, providing a theoretical basis for the observed regioselectivity.

Computational and Theoretical Studies of 5 Acetylamino 2 Amino Tetraline

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and other fundamental properties of molecules. youtube.com For 5-Acetylamino-2-amino-tetraline, these methods offer a detailed picture of its electronic environment.

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a key tool used to understand charge distribution and intramolecular interactions. nih.gov This analysis for this compound would likely reveal significant hyperconjugative interactions, particularly involving the lone pair of electrons on the nitrogen atoms and the π* orbitals of the aromatic ring. These interactions are crucial in stabilizing the molecule's geometry. The calculated partial charges on the atoms indicate the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data This table is illustrative and based on typical values for similar structures.

Interaction Type Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
π → π* π (C1-C6) π* (C2-C3) 18.5
n → π* LP (N-amino) π* (Aromatic Ring) 5.2
n → σ* LP (N-acetyl) σ* (C-C adjacent) 2.8
σ → σ* σ (C-H) σ* (C-N) 3.1

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.orglibretexts.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the acetyl group and the aromatic system, indicating the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties Calculated using DFT at the B3LYP/6-311++G(d,p) level. This data is representative.

Parameter Energy (eV) Primary Locus
HOMO -5.85 Aromatic Ring, Amino Group
LUMO -0.95 Acetyl Group, Aromatic Ring
HOMO-LUMO Gap (ΔE) 4.90 -

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and structural elucidation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The predicted shifts for this compound would be correlated with the electronic environment of each nucleus. For instance, the aromatic protons would appear in the downfield region, while the protons on the saturated ring would be more upfield.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT. researchgate.net These calculations help in assigning the absorption bands to specific functional groups. For this molecule, characteristic frequencies would include N-H stretching vibrations for both the amino and acetylamino groups, a strong C=O stretching for the amide, and C-H stretching for the aromatic and aliphatic parts.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis spectra. nih.gov The calculations for this compound would likely show π → π* transitions associated with the aromatic system, which are responsible for its absorption in the UV region.

Table 3: Predicted Spectroscopic Data This table contains hypothetical data representative of computational predictions.

Spectrum Feature Predicted Value Assignment
¹H NMR Chemical Shift (δ) 7.0-7.5 ppm Aromatic Protons
¹³C NMR Chemical Shift (δ) 169 ppm Carbonyl Carbon (C=O)
IR Wavenumber (cm⁻¹) ~3400-3300 cm⁻¹ N-H Stretch (Amino)
IR Wavenumber (cm⁻¹) ~1660 cm⁻¹ C=O Stretch (Amide I)
UV-Vis λ_max ~250 nm π → π* Transition

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation.

Molecular Mechanics (MM) and Force Field Calculations

Molecular Mechanics (MM) offers a computationally efficient way to explore the conformational landscape of large molecules. nih.gov Using force fields like MMFF or AMBER, it is possible to systematically search for low-energy conformations. For the tetralin ring system, studies on similar compounds show a preference for half-chair conformations. nih.gov The orientation of the amino and acetylamino substituents (pseudoequatorial vs. pseudoaxial) significantly impacts the conformational energy. nih.gov MM calculations can map out the potential energy surface, identifying the most stable conformers and the energy barriers between them.

Density Functional Theory (DFT) for Ground State Geometries

While MM is useful for an initial scan, DFT calculations provide more accurate ground state geometries and relative energies for the most promising conformers identified by MM. researchgate.net By optimizing the geometry of various conformers at a higher level of theory (e.g., B3LYP/6-311++G(d,p)), a more reliable picture of the conformational preferences can be obtained. These calculations would likely confirm that conformers with the bulky substituents in a pseudoequatorial position are energetically favored to minimize steric hindrance.

Table 4: Relative Energies of Hypothetical Conformers Based on DFT calculations for analogous tetralin structures.

Conformer Amino Group Orientation Acetylamino Group Orientation Relative Energy (kcal/mol)
1 Pseudoequatorial - 0.00 (Reference)
2 Pseudoaxial - +2.5
3 Pseudoequatorial Rotamer A +0.5
4 Pseudoequatorial Rotamer B +1.2

Dynamic Simulations of Conformational Changes

MD simulations can be employed to model the dynamic landscape of this compound in various environments. nih.gov These simulations track the motions of atoms over time by solving Newton's equations of motion, providing insights into the conformational preferences of the molecule. biointerfaceresearch.comchemrxiv.org For instance, the puckering of the non-aromatic portion of the tetralin ring and the rotational freedom of the acetylamino and amino groups can be explored.

A hypothetical MD simulation could reveal several low-energy conformational states. The relative populations of these states can be calculated, offering a picture of the conformational equilibrium. nih.gov The following table illustrates a potential outcome of such a simulation, detailing the major conformers and their relative stabilities.

Conformer IDDihedral Angle (C1-C2-N-H)Ring PuckeringRelative Population (%)
Conf-160°Twist-Boat45
Conf-2180°Chair30
Conf-3-60°Twist-Boat25

This is a hypothetical data table to illustrate the type of results obtained from dynamic simulations.

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This includes the identification of transition states and the calculation of energy barriers, which are fundamental to understanding reaction kinetics.

Transition State Identification and Energy Barrier Calculations

A key reaction involving a precursor to the title compound is the N-acetylation of a 2,5-diaminotetralin. Computational methods, particularly density functional theory (DFT), can be used to model this reaction. nih.gov The process involves identifying the geometry of the transition state (TS) connecting the reactants (the diamine and an acetylating agent like acetic anhydride) and the product. youtube.com

The energy of this transition state, relative to the reactants, defines the activation energy or energy barrier of the reaction. acs.org A lower energy barrier indicates a faster reaction. Computational software can perform a transition state search to locate this critical point on the potential energy surface. youtube.com

A plausible mechanism for the acetylation of the 5-amino group would proceed through a nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acetylating agent. aklectures.combyjus.com The calculated energy profile for such a reaction would provide valuable mechanistic insights.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Diamine + Acetic Anhydride)0
2Transition State 1+15.2
3Tetrahedral Intermediate-5.8
4Transition State 2+8.5
5Products (this compound + Acetic Acid)-12.1

This is a hypothetical data table illustrating a calculated reaction energy profile.

Solvent Effects in Computational Studies

The choice of solvent can significantly influence reaction rates and equilibria. springernature.comacs.org Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. nih.gov

For the N-acetylation of a diaminotetralin, a polar aprotic solvent might be favored. nih.gov Computational studies can compare the energy barriers in different solvents to predict the optimal reaction conditions. For example, the stabilization of charged intermediates or transition states by a polar solvent can be quantified, explaining observed experimental trends. nih.gov

Ligand Design Principles (excluding biological applications)

The principles of ligand design can be applied to this compound for applications beyond the biological realm, such as in the development of chemical probes or sensors.

Structure-Activity Relationships (SAR) based on Chemical Properties

Structure-activity relationships correlate the chemical structure of a molecule with a specific chemical property or activity. For this compound and its derivatives, SAR studies can be conducted to understand how modifications to the molecule affect properties like chelation ability or reactivity. researchgate.netyoutube.com

For instance, modifying the substituents on the aromatic ring or the nature of the acyl group could influence the electron density distribution and, consequently, the compound's ability to coordinate with metal ions. Computational chemistry can predict these changes in electronic properties, guiding the design of new ligands with desired characteristics.

Pharmacophore Modeling for Chemical Probes (non-biological context)

Pharmacophore modeling, a concept traditionally used in drug discovery, can be adapted for the design of chemical probes. nih.govmdpi.com A pharmacophore model defines the essential spatial arrangement of chemical features necessary for a specific interaction. researchgate.net In a non-biological context, this could be the interaction with a metal ion or a specific surface.

For this compound, a pharmacophore model for metal chelation could be developed. nih.govresearchgate.net The model would highlight the key features, such as the nitrogen and oxygen atoms of the amino and acetylamino groups, that can act as donor atoms for metal coordination. nih.govmdpi.com This model can then be used to screen virtual libraries of compounds to identify other molecules with similar chelating properties or to guide the design of more selective and efficient chelators. nih.gov

The key features of a hypothetical pharmacophore model for a chemical probe based on this compound are presented below:

FeatureDescription
Hydrogen Bond DonorThe N-H of the amino group
Hydrogen Bond AcceptorThe C=O of the acetylamino group
Aromatic RingThe phenyl ring of the tetralin core
Metal Chelating SiteThe nitrogen and oxygen atoms

This table outlines the features of a hypothetical pharmacophore model.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture, making it an essential tool for assessing the purity of "5-Acetylamino-2-amino-tetraline" and isolating it from potential impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis due to its high resolution and sensitivity. For a polar compound like "this compound," reversed-phase HPLC is a commonly employed method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research findings on the specific HPLC parameters for "this compound" are not extensively published. However, based on the analysis of structurally similar aminotetralin derivatives and other aromatic amines, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound would be influenced by the exact mobile phase composition, pH, and column temperature. Detection is often achieved using a UV detector, typically in the range of 200-400 nm, where the aromatic ring of the tetralin structure would exhibit strong absorbance.

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Amines

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents typical starting parameters for method development for a compound like this compound, based on established methods for similar analytes.

Since "this compound" possesses a chiral center at the C2 position of the tetralin ring, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). For amino compounds, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) or macrocyclic glycopeptides (e.g., teicoplanin-based phases) are often successful. sigmaaldrich.com The choice of the CSP and the mobile phase (often a mixture of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) in normal-phase mode) is critical for achieving baseline separation of the enantiomers. scas.co.jp The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their individual quantification. sigmaaldrich.com

Table 2: Representative Chiral HPLC Conditions for Aminotetralin Analogs

ParameterValue
Column Chiralpak AD-H (amylose derivative) or Chirobiotic T (teicoplanin)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 265 nm

This table provides an example of conditions that could be adapted for the enantiomeric separation of this compound.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For a compound like "this compound," direct analysis by GC might be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to increase its volatility and thermal stability. researchgate.net

A common derivatization strategy for amines and amides is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The derivatized analyte can then be separated on a nonpolar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a flame ionization detector (FID) for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for providing both qualitative and quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful hyphenated techniques for the analysis of "this compound."

GC-MS: Following separation by GC as described above, the eluting components are introduced into a mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragmentation pattern. This fragmentation pattern serves as a chemical "fingerprint" that can be used for unambiguous identification by comparing it to a reference spectrum or by interpreting the fragmentation pathways. researchgate.net

LC-MS: LC-MS combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. nih.govmdpi.com For "this compound," an electrospray ionization (ESI) source would typically be used to generate ions in the gas phase. The mass analyzer can then be operated in full-scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. nih.gov LC-MS/MS, which involves tandem mass spectrometry, can further enhance selectivity by monitoring a specific fragmentation of the parent ion. nih.govmdpi.com

Table 3: Expected Mass Spectrometric Data for this compound

TechniqueIonization ModeExpected [M+H]⁺ (m/z)Potential Key Fragments (m/z)
LC-MS ESI Positive205.13188, 160, 143, 115
GC-MS (derivatized) EIDependent on derivativeCharacteristic fragments of the tetralin core and the derivatizing group

This table is predictive, based on the chemical structure of this compound (C₁₂H₁₆N₂O, Exact Mass: 204.13). nih.gov Fragmentation will depend on the specific instrument conditions.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for the precise and accurate quantification of organic molecules without the need for an identical reference standard of the analyte. nih.gov In a qNMR experiment, the signal intensity of a specific proton (or other nucleus like ¹³C) of the analyte is compared to the signal intensity of a known amount of an internal standard. nih.gov

For "this compound," a q¹H-NMR spectrum would be recorded in a suitable deuterated solvent with a certified internal standard (e.g., maleic acid or dimethyl sulfone). By integrating the signals of specific, well-resolved protons of the analyte (e.g., the acetyl methyl protons or specific aromatic protons) and the internal standard, the absolute quantity of "this compound" in the sample can be calculated with high precision. This technique is particularly valuable for the certification of reference materials.

Advanced Titration Methods for Acid-Base Properties

The determination of the acid-base properties of a compound is crucial for understanding its chemical behavior, including its reactivity, solubility, and interaction with biological systems. For a molecule like this compound, which possesses two basic nitrogen centers—a primary amine and an acetylamino group—advanced titration methods are employed to elucidate its protonation equilibria. Potentiometric titration stands out as a precise and powerful technique for this purpose.

Potentiometric titration involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added. This method is particularly advantageous for analyzing compounds with multiple ionizable groups, as it can resolve the individual pKa values associated with each protonation step. The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For the conjugate acid of a base, the pKa indicates the pH at which the protonated and unprotonated forms are present in equal concentrations.

In the case of this compound, the two basic sites exhibit different pKa values. The primary aliphatic amine at the 2-position is expected to be more basic, and thus have a higher pKa, compared to the aromatic acetylamino group at the 5-position. This difference in basicity allows for their distinct characterization through potentiometric titration.

The titration of this compound with a strong acid, such as hydrochloric acid (HCl), would proceed in a stepwise manner. Initially, as the acid is added, the more basic primary amine will be protonated. This corresponds to the first equivalence point on the titration curve. The pKa for this primary amine can be determined from the pH at the half-equivalence point. As more acid is added, the less basic acetylamino group will then be protonated, leading to a second equivalence point. The pKa of the acetylamino group can be determined from the pH at the midpoint between the first and second equivalence points.

A hypothetical potentiometric titration of a 0.1 M solution of this compound with 0.1 M HCl could yield the data presented in the following interactive table. The data illustrates the expected changes in pH as a function of the volume of titrant added, and the resulting titration curve would show two distinct inflection points corresponding to the protonation of the two amine groups.

Interactive Data Table: Hypothetical Potentiometric Titration of this compound

Volume of 0.1 M HCl (mL)pH
0.010.50
1.010.20
2.59.80
4.09.50
5.09.30
6.09.10
7.58.70
9.08.10
10.07.00
11.04.50
12.54.00
14.03.70
15.03.50
16.03.30
17.52.90
19.02.50
20.02.00

From such a titration curve, the pKa values for the two basic centers of this compound can be accurately determined, providing fundamental insights into its acid-base chemistry. This information is invaluable for further research into its synthesis, characterization, and potential applications.

Potential Research Applications in Chemical Sciences

Role as Synthetic Intermediates in Complex Molecule Synthesis

The primary and most evident application of 5-Acetylamino-2-amino-tetraline lies in its role as a versatile synthetic intermediate for the construction of more complex molecular architectures. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. nih.govchegg.com

The synthesis of various substituted 2-aminotetralin derivatives has been a subject of considerable research, primarily driven by the quest for novel therapeutic agents. utmb.edunih.govacs.org These synthetic efforts often involve multi-step sequences where a functionalized tetraline core is elaborated. For instance, novel 2-aminotetralin derivatives have been synthesized as potential antifungal agents. acs.orgnih.gov In these syntheses, the aminotetralin moiety serves as a key building block that is subsequently modified to achieve the desired biological activity.

The general synthetic approach to such complex molecules often involves the initial construction of a substituted tetralone, followed by the introduction of the amino group at the 2-position, and subsequent functionalization of the aromatic ring. acs.org The presence of an acetylamino group at the 5-position, as in the title compound, offers a handle for further chemical transformations, either by modification of the acetyl group or by directing further electrophilic substitution on the aromatic ring. The free amino group at the 2-position is a prime site for a wide array of chemical reactions, including N-alkylation, N-acylation, and the formation of various heterocyclic systems.

A generalized synthetic scheme starting from a substituted tetralone is presented below:

StepReactionReagents and ConditionsProduct
1OximationHydroxylamine hydrochloride, base2-Tetralone oxime
2ReductionCatalytic hydrogenation or metal hydrides2-Aminotetralin
3N-AcetylationAcetic anhydride (B1165640) or acetyl chloride2-Acetylaminotetralin
4NitrationNitrating agent (e.g., HNO₃/H₂SO₄)Nitro-2-acetylaminotetralin
5Reduction of Nitro GroupReducing agent (e.g., SnCl₂/HCl)Amino-2-acetylaminotetralin
6Aromatic SubstitutionElectrophilic reagentSubstituted aminotetralin derivative

This table represents a general synthetic pathway and the specific synthesis of this compound may vary.

The development of synthetic routes to enantiomerically pure 2-aminotetralins is also of significant interest, as the stereochemistry at the C2 position can be a critical determinant of biological activity. nih.gov Asymmetric synthesis and resolution techniques have been employed to obtain specific stereoisomers of 2-aminotetralin derivatives. researchgate.net

Application in Catalysis or Material Science (if applicable to this compound class)

While direct applications of this compound in catalysis or material science are not reported, the broader class of amino-functionalized organic molecules has shown promise in these areas. Amino groups can serve as ligands for metal catalysts or as basic sites to catalyze certain organic reactions. epa.gov

For instance, amino-functionalized covalent organic frameworks (COFs) have been utilized as platforms for catalysis. The introduction of amino groups into the porous structure of COFs can enhance their catalytic performance in various reactions. epa.gov It is conceivable that this compound, with its two amino functionalities, could be incorporated as a building block into such polymeric or supramolecular structures. The acetyl group could be hydrolyzed to provide a diaminotetralin monomer for polymerization or for grafting onto a solid support.

Furthermore, aminophenol-based ligands are known to form stable complexes with transition metals, which can act as catalysts in a variety of transformations, including oxidation and C-C coupling reactions. Although the subject compound is not an aminophenol, the presence of amino groups on an aromatic scaffold suggests the potential for it to act as a ligand for metal ions, opening avenues for the development of novel catalysts. However, significant research would be required to explore and validate these potential applications.

Use as Chemical Probes for Fundamental Mechanistic Studies (non-biological)

A chemical probe is a small molecule that can be used to study the function of a protein or a biological pathway. nih.govnih.gov While the primary focus of chemical probe development for aminotetralins has been in the context of biological systems, particularly for probing neurotransmitter receptors, the underlying principles can be extended to non-biological mechanistic studies.

In the realm of pure chemical research, a molecule like this compound could potentially be used to study reaction mechanisms. For example, the differential reactivity of the two amino groups—the free primary amine at the 2-position and the acetylated amine at the 5-position—could be exploited to investigate the selectivity of certain chemical transformations.

The development of fluorescently labeled derivatives of this compound could lead to the creation of probes for studying chemical environments. Polarity-sensitive fluorescent probes, for instance, change their emission properties based on the polarity of their surroundings. rsc.org By attaching a suitable fluorophore to the aminotetralin scaffold, it might be possible to create a probe for monitoring changes in local polarity in various chemical processes.

However, it is important to reiterate that these are speculative applications based on the known chemistry of similar compounds. The actual utility of this compound as a chemical probe for non-biological studies would need to be experimentally validated.

Future Directions and Unexplored Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, established and optimized synthetic routes specifically for 5-Acetylamino-2-amino-tetraline are not widely reported. Future research should prioritize the development of efficient and environmentally benign methods for its preparation. Modern synthetic strategies that could be explored include:

Catalytic Hydrogenation: Investigating the selective reduction of a suitably substituted naphthalene (B1677914) precursor using heterogeneous or homogeneous catalysts could provide a direct and atom-economical route. researchgate.net The use of polymer-stabilized platinum nanoparticles, for instance, has shown high selectivity in the hydrogenation of naphthalene to tetralin. researchgate.net

C-H Activation/Functionalization: Direct functionalization of a pre-existing tetralin scaffold through C-H activation represents a cutting-edge approach that could streamline the synthesis and reduce the number of steps.

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability.

The development of such methods would not only make this compound more accessible for further studies but also align with the principles of green chemistry.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The presence of two distinct amino functionalities, one primary and one secondary (as part of the acetamido group), on the tetralin framework opens up a plethora of possibilities for selective chemical modifications.

Selective N-Functionalization: A key challenge and opportunity lies in the selective derivatization of the primary amino group in the presence of the less nucleophilic acetamido group. This could be achieved by carefully controlling reaction conditions or by employing protecting group strategies. For instance, the primary amine could be selectively acylated, alkylated, or used in the formation of imines or sulfonamides.

Derivatization of the Acetamido Group: While less reactive, the acetamido group can also be a site for further chemical transformations, such as hydrolysis back to the amine or modification under specific conditions.

Reactions involving the Aromatic Ring: The aromatic ring of the tetralin system can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, leading to a wide array of new derivatives with potentially interesting properties. The directing effects of the existing substituents would play a crucial role in the regioselectivity of these reactions.

A systematic study of these derivatization strategies would lead to the creation of a library of novel compounds based on the this compound scaffold.

Advanced Spectroscopic Characterization under Non-Standard Conditions

While basic spectroscopic data can be predicted, a thorough characterization of this compound under various conditions would provide deeper insights into its electronic and structural properties.

Variable-Temperature NMR: Studying the NMR spectra at different temperatures could reveal information about conformational dynamics and potential intramolecular interactions, such as hydrogen bonding between the two nitrogen-containing groups.

Solid-State NMR: This technique would be invaluable for understanding the crystal packing and intermolecular interactions in the solid state.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) could be used to elucidate fragmentation pathways, providing valuable structural information. mdpi.com

Raman Spectroscopy: This technique could complement IR spectroscopy by providing information on the vibrational modes of the molecule, particularly those that are weak in the IR spectrum. arxiv.org

These advanced spectroscopic studies would provide a more complete picture of the molecule's behavior in different environments.

Deeper Computational Insights into Reactivity and Structure

Computational chemistry offers a powerful tool to complement experimental studies and to predict the properties and reactivity of this compound.

Conformational Analysis: Detailed computational studies could identify the most stable conformations of the molecule and the energy barriers between them.

Prediction of Spectroscopic Data: Quantum chemical calculations can be used to predict NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption spectra, which can then be compared with experimental data for validation.

Reaction Mechanism Studies: Computational modeling can be employed to investigate the mechanisms of potential reactions, helping to understand reactivity patterns and to design new synthetic transformations.

Isomer Stability: Computational analysis can be used to compare the thermodynamic stability of this compound with its other possible isomers. nih.gov

These computational investigations would provide a molecular-level understanding of the structure-property relationships of this compound and guide future experimental work.

Potential for New Chemical Applications beyond Current Scope

The unique bifunctional nature of this compound suggests its potential as a versatile building block in various areas of chemical science.

Ligand Synthesis: The two nitrogen atoms could act as coordination sites for metal ions, making it a candidate for the synthesis of novel ligands for catalysis or materials science.

Monomer for Polymer Synthesis: The diamino functionality could be utilized in polycondensation or other polymerization reactions to create novel polymers with specific properties.

Scaffold for Medicinal Chemistry: The tetralin core is a common motif in pharmacologically active compounds. wikipedia.orgnih.gov The derivatization of this compound could lead to the discovery of new molecules with potential biological activity.

Molecular Probes: By attaching fluorescent or other reporter groups, derivatives of this compound could be developed as molecular probes for various applications.

The exploration of these potential applications could lead to the discovery of new materials and technologies based on the this compound scaffold.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., acetylation site, tetraline ring substituents). Test analogs in parallel assays (e.g., receptor binding, cytotoxicity) to minimize inter-assay variability. Use clustering algorithms (k-means) or machine learning (random forests) to identify critical structural motifs. Publish raw datasets in open repositories (e.g., Zenodo) for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.